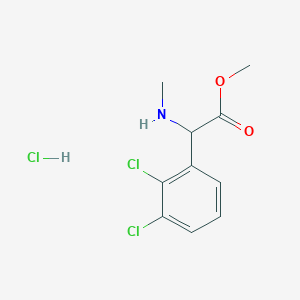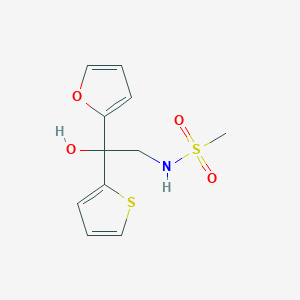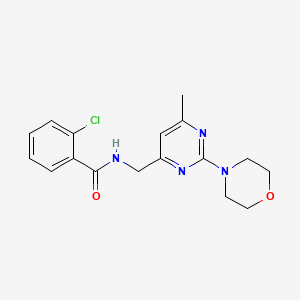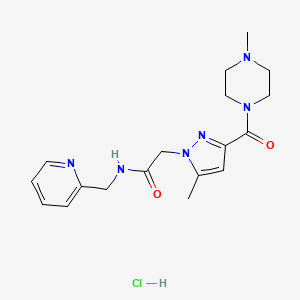![molecular formula C9H7Cl2N3O2 B2996296 Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1638771-51-3](/img/structure/B2996296.png)
Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is a chemical compound used as a pharmaceutical intermediate . It is also known as "Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d]pyrimidine-6-carboxylate" .
Synthesis Analysis
The synthesis of this compound involves heating the reactants in a Parr bomb at 125-130°C for 6-6.5 hours . The solution is then concentrated to a viscous oily syrup and purified via two consecutive preparative thin-layer chromatography steps . Another method involves stirring a solution of compound 1 in EtOH, followed by the addition of Zinc and acetic acid under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic aromatic system containing a pyrrole ring fused with a pyrimidine ring . The compound also contains two chlorine atoms and a methyl group attached to the pyrrolo[2,3-d]pyrimidine core .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 246.05 . The compound’s InChI Code is 1S/C8H5Cl2N3O2/c1-15-7 (14)4-2-3-5 (9)12-8 (10)13-6 (3)11-4/h2H,1H3, (H,11,12,13) .Scientific Research Applications
Antidiabetic Agent Development
This compound has been utilized in the design and synthesis of novel pyrrolo[2,3-d]pyrimidine-based analogues. These analogues have shown significant potential in inhibiting the α-amylase enzyme, which is a target for antidiabetic drug development. Compounds derived from this chemical have demonstrated excellent antidiabetic action with promising IC50 values .
Biological Material Research
As a biochemical reagent, “2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine” serves as a biological material or organic compound for life science-related research. It’s used in various biochemical pathways and reactions within biological studies .
Fluorous Synthesis of Disubstituted Pyrimidines
In synthetic chemistry, this compound reacts with specific reagents during fluorous synthesis processes to create disubstituted pyrimidines, which are valuable in medicinal chemistry and drug design .
Anti-inflammatory Drug Discovery
Polysubstituted pyrimidines derived from this compound have been studied for their potential to suppress immune-induced NO production. This research is crucial for the development of new anti-inflammatory drugs .
Anticancer Research
The compound is also involved in the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives with different substitutions. These derivatives are studied for their anticancer properties through structure–activity relationship (SAR) analysis, molecular docking, and other in vitro methods .
Targeted Kinase Inhibitor Synthesis
A series of new compounds, specifically halogenated derivatives of this chemical, have been synthesized as potential targeted kinase inhibitors (TKIs). These compounds are significant in the pursuit of developing more potent and effective TKIs for cancer treatment .
Safety and Hazards
Mechanism of Action
Target of Action
Similar pyrrolo[2,3-d]pyrimidine derivatives have been known to inhibit the activity of janus kinase (jak) family of enzymes .
Mode of Action
It’s worth noting that pyrrolo[2,3-d]pyrimidine derivatives can interfere with the jak – signal transducer and activator of transcription protein (stat) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .
Biochemical Pathways
The compound potentially affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.
Result of Action
This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
properties
IUPAC Name |
methyl 2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-14-5(8(15)16-2)3-4-6(10)12-9(11)13-7(4)14/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAAUTJDSOADMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C(N=C2Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2996223.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2996224.png)
![5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2996225.png)


![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996231.png)

![ethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2996234.png)
